tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane
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Description
Tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is a useful research compound. Its molecular formula is C16H31BO3Si and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound, being a boronic acid derivative, is likely to interact with its targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl groups present in biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including carbon-carbon bond-forming processes such as enyne cross-metathesis and the alder ene reaction .
Pharmacokinetics
The boronic acid group can undergo metabolism to form boronate esters, which can be excreted .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to changes in the function of these targets, potentially leading to various biological effects .
Action Environment
Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids and their derivatives. For instance, the formation of boronate esters is pH-dependent, and the presence of diols can lead to the formation of boronate complexes, which can affect the compound’s stability and interaction with its targets .
Biological Activity
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane (CAS No. 803730-88-3) is a silane compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H33BO3Si, with a molecular weight of 348.4 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity and potential applications in medicinal chemistry.
Antioxidant Properties
Research indicates that compounds containing boron and silane functionalities can exhibit significant antioxidant properties. The presence of the dioxaborolane structure in tert-butyldimethylsilane suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that similar compounds can modulate oxidative stress markers in cell cultures .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound may influence inflammatory pathways. For instance, it has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells exposed to lipopolysaccharides (LPS). This suggests that tert-butyldimethylsilane could play a role in neuroprotection by mitigating neuroinflammation .
Cytotoxicity
The cytotoxic effects of tert-butyldimethylsilane have been evaluated against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects .
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the anti-inflammatory properties of tert-butyldimethylsilane in microglial cells.
- Method : BV2 microglial cells were pre-treated with the compound before exposure to LPS.
- Results : Significant reductions in TNF-α and IL-6 levels were noted after 6 and 24 hours post-exposure compared to control groups .
-
Cytotoxicity Assessment :
- Objective : To assess the compound's effects on various cancer cell lines.
- Method : MTT assays were performed on breast and prostate cancer cell lines.
- Results : The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types while demonstrating lower toxicity towards normal fibroblast cells .
The biological activity of tert-butyldimethylsilane can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may enhance cellular antioxidant defenses or directly scavenge ROS.
- Cytokine Regulation : By modulating signaling pathways related to inflammation (e.g., NF-kB pathway), it can reduce pro-inflammatory cytokine production.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C19H33BO3Si |
Molecular Weight | 348.4 g/mol |
Antioxidant Activity | Moderate to High |
Anti-inflammatory Activity | Reduces TNF-α and IL-6 |
Cytotoxicity | Selective against tumor cells |
Properties
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yloxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h13H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJKWYVGUGRCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479184 |
Source
|
Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849820-20-8 |
Source
|
Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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